molecular formula C16H12Cl2INO B4178937 N-[4-(2,2-dichlorocyclopropyl)phenyl]-2-iodobenzamide

N-[4-(2,2-dichlorocyclopropyl)phenyl]-2-iodobenzamide

Cat. No. B4178937
M. Wt: 432.1 g/mol
InChI Key: PUPGVBQUKAKMCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(2,2-dichlorocyclopropyl)phenyl]-2-iodobenzamide, also known as ABX-1431, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications in various neurological disorders.

Scientific Research Applications

N-[4-(2,2-dichlorocyclopropyl)phenyl]-2-iodobenzamide has been shown to have potential therapeutic applications in various neurological disorders, including Parkinson's disease, Huntington's disease, and chronic pain. In preclinical studies, N-[4-(2,2-dichlorocyclopropyl)phenyl]-2-iodobenzamide has been shown to have neuroprotective effects and to improve motor function in animal models of Parkinson's disease and Huntington's disease. Additionally, N-[4-(2,2-dichlorocyclopropyl)phenyl]-2-iodobenzamide has been shown to reduce pain in animal models of chronic pain.

Mechanism of Action

N-[4-(2,2-dichlorocyclopropyl)phenyl]-2-iodobenzamide is a selective inhibitor of monoacylglycerol lipase (MAGL), an enzyme that degrades the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, N-[4-(2,2-dichlorocyclopropyl)phenyl]-2-iodobenzamide increases the levels of 2-AG in the brain, which has been shown to have neuroprotective effects and to improve motor function in animal models of Parkinson's disease and Huntington's disease. Additionally, increased levels of 2-AG have been shown to reduce pain in animal models of chronic pain.
Biochemical and Physiological Effects:
N-[4-(2,2-dichlorocyclopropyl)phenyl]-2-iodobenzamide has been shown to increase the levels of 2-AG in the brain, which has been associated with neuroprotective effects and improved motor function in animal models of Parkinson's disease and Huntington's disease. Additionally, increased levels of 2-AG have been shown to reduce pain in animal models of chronic pain.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-(2,2-dichlorocyclopropyl)phenyl]-2-iodobenzamide is its selectivity for MAGL, which allows for targeted modulation of the endocannabinoid system. Additionally, N-[4-(2,2-dichlorocyclopropyl)phenyl]-2-iodobenzamide has been shown to have good pharmacokinetic properties, including good brain penetration and a long half-life. However, one limitation of N-[4-(2,2-dichlorocyclopropyl)phenyl]-2-iodobenzamide is its potential for off-target effects, as MAGL is also involved in the metabolism of other lipids.

Future Directions

There are several potential future directions for research on N-[4-(2,2-dichlorocyclopropyl)phenyl]-2-iodobenzamide. One area of focus could be the development of more potent and selective MAGL inhibitors. Additionally, further studies are needed to determine the optimal dosing and administration of N-[4-(2,2-dichlorocyclopropyl)phenyl]-2-iodobenzamide for therapeutic use. Finally, clinical trials are needed to determine the safety and efficacy of N-[4-(2,2-dichlorocyclopropyl)phenyl]-2-iodobenzamide in humans.

properties

IUPAC Name

N-[4-(2,2-dichlorocyclopropyl)phenyl]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2INO/c17-16(18)9-13(16)10-5-7-11(8-6-10)20-15(21)12-3-1-2-4-14(12)19/h1-8,13H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPGVBQUKAKMCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(Cl)Cl)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2,2-dichlorocyclopropyl)phenyl]-2-iodobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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